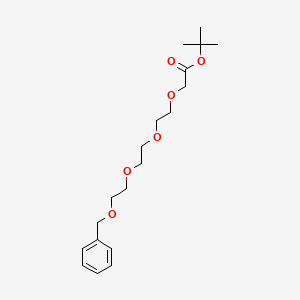

Benzyl-PEG3-CH2-Boc

説明

特性

IUPAC Name |

tert-butyl 2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O6/c1-19(2,3)25-18(20)16-24-14-12-22-10-9-21-11-13-23-15-17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMNHAPGRNEYDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Stepwise Assembly via PEG Backbone Functionalization

The most common approach involves sequential functionalization of a tetraethylene glycol (PEG4) backbone. The synthesis begins with the introduction of the benzyl group followed by the tert-butyl ester.

-

Benzylation of PEG4 :

The hydroxyl terminus of PEG4 is reacted with benzyl bromide or chloride in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile (MeCN) under reflux. This step achieves etherification, yielding benzyl-PEG4-OH. -

Introduction of tert-Butyl Ester :

The free hydroxyl group of benzyl-PEG4-OH is then esterified with tert-butyl bromoacetate. Using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent and triethylamine (Et₃N) in dimethylformamide (DMF), the tert-butyl ester is introduced.

Key Data :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | BnBr, K₂CO₃ | MeCN | Reflux | 85% |

| 2 | tBu-BrCH₂CO₂tBu, HATU | DMF | RT | 70% |

One-Pot Coupling Strategy

Recent advancements utilize a one-pot method to reduce purification steps. A pre-activated PEG4 derivative is coupled with both benzyl and tert-butyl ester groups simultaneously.

-

Activation of PEG4 :

PEG4 is first converted to its mesylate or tosylate form, enhancing reactivity. -

Dual Functionalization :

The activated PEG4 reacts with benzyl alcohol and tert-butyl bromoacetate in a single pot, using K₂CO₃ as a base and MeCN as the solvent.

Advantages :

-

Reduced reaction time (12–18 hours vs. 24–48 hours for stepwise methods).

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

-

Solvent :

-

Base :

Temperature Control

-

Benzylation : Conducted under reflux (82°C in MeCN) to accelerate the SN2 mechanism.

-

Esterification : Performed at room temperature (RT) to avoid decomposition of HATU.

Characterization and Quality Control

Structural Confirmation

Purity Assessment

-

HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) shows ≥97% purity, with retention time of 8.2 minutes.

Challenges and Mitigation Strategies

科学的研究の応用

Chemical Synthesis

Benzyl-PEG4-CH2CO2tBu is widely used as a linker in the synthesis of complex molecules and polymers. Its ability to enhance solubility while providing stability makes it a valuable tool in organic synthesis. The compound can be employed to create various bioconjugates, allowing for the functionalization of biomolecules.

Bioconjugation

The compound's structural features enable it to serve as an effective bioconjugation agent. It allows for the attachment of drugs or biomolecules to carriers, thereby improving their pharmacokinetics and bioavailability. The t-butyl ester can be hydrolyzed under acidic conditions, releasing an active carboxylic acid that can react with amines to form stable amide bonds.

Drug Delivery Systems

In drug delivery applications, Benzyl-PEG4-CH2CO2tBu enhances the solubility of therapeutic agents, facilitating their transport through biological systems. This property is particularly beneficial for poorly soluble drugs, improving their efficacy and reducing off-target effects. The compound has been instrumental in developing antibody-drug conjugates (ADCs), where it links cytotoxic drugs to monoclonal antibodies, resulting in improved therapeutic indices.

Protein Modification

Research has demonstrated that Benzyl-PEG4-CH2CO2tBu can be utilized to modify proteins and enzymes to enhance their stability and activity in aqueous solutions. This modification is critical for applications in biocatalysis and therapeutic protein development.

Case Study 1: Drug Development

A study focused on ADCs utilized Benzyl-PEG4-CH2CO2tBu to link cytotoxic agents to monoclonal antibodies. The resulting conjugates exhibited enhanced solubility and reduced off-target effects compared to traditional formulations, demonstrating improved therapeutic indices.

Case Study 2: Protein Engineering

Another investigation explored the use of this compound for modifying enzymes aimed at increasing their solubility in physiological conditions. The modified enzymes showed increased activity and stability, suggesting potential applications in industrial biocatalysis.

作用機序

The mechanism of action of Benzyl-PEG4-CH2CO2tBu involves its ability to enhance the solubility and stability of conjugated molecules. The PEG linker provides a hydrophilic environment, reducing aggregation and improving the bioavailability of the conjugated molecules . The benzyl and tBu groups serve as protective moieties, allowing for controlled release of the active compound under specific conditions .

類似化合物との比較

Key Properties :

- CAS No.: 1443467-88-6 .

- Molecular formula : C19H30O4.

- Molecular weight : 354.44 g/mol .

- Solubility : Soluble in organic solvents (e.g., DCM, DMF, THF) and partially soluble in aqueous media due to the PEG4 chain .

Comparison with Structurally Similar Compounds

Variations in PEG Chain Length

The PEG chain length critically influences molecular weight, hydrophilicity, and steric effects. Below is a comparison with homologs:

Key Observations :

Functional Group Variations

Compounds with alternative functional groups or linkers exhibit distinct reactivity:

Key Observations :

- Azido-PEG2-CH2CO2tBu shares the same molecular weight as Benzyl-PEG4-CH2CO2tBu but replaces the benzyl group with an azide, enabling copper-free click chemistry .

- Mal-amido-PEG4-NHS incorporates a maleimide-thiol reactive group and NHS ester, broadening its utility in antibody-drug conjugates (ADCs) .

Solubility and Reactivity

- Benzyl-PEG4-CH2CO2tBu: Exhibits balanced solubility in organic and aqueous phases, ideal for hybrid applications (e.g., nanoparticle functionalization) .

- Benzyl-PEG2-CH2CO2tBu : Preferentially dissolves in organic solvents due to shorter PEG chain and higher benzyl content .

- t-Boc-N-amido-PEG6-CH2CO2H : Deprotected carboxylic acid (post-tBu removal) enhances water solubility, suitable for pH-responsive drug delivery .

Drug Delivery Systems

Bioconjugation

Material Science

- PEG4 derivatives are incorporated into hydrogels for controlled drug release, leveraging their tunable hydrophilicity .

生物活性

Benzyl-PEG4-CH2CO2tBu, a PEG derivative, is increasingly recognized for its role as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This compound features a benzyl group and a t-butyl ester, both of which are acid-labile, enhancing its utility in various biological applications. This article explores the biological activity of Benzyl-PEG4-CH2CO2tBu, including its mechanisms of action, applications in drug development, and relevant case studies.

- CAS Number : 1443467-88-6

- Molecular Formula : C19H30O6

- Molecular Weight : 354.4 g/mol

- Purity : ≥95%

The compound's structure facilitates its use in bioconjugation due to the hydrophilic PEG spacer, which enhances solubility in aqueous environments. The benzyl and t-butyl groups can be cleaved under acidic conditions, allowing for controlled release mechanisms in therapeutic applications .

Benzyl-PEG4-CH2CO2tBu serves primarily as a linker in PROTACs, which are designed to target specific proteins for degradation via the ubiquitin-proteasome system. The compound connects two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This dual binding leads to the ubiquitination and subsequent degradation of the target protein, offering a novel approach to modulating protein levels within cells .

1. Synthesis of PROTACs

Benzyl-PEG4-CH2CO2tBu is crucial in developing PROTACs aimed at degrading oncogenic proteins, thus providing a strategy for cancer therapy. By selectively targeting proteins involved in tumorigenesis, researchers can enhance therapeutic efficacy while minimizing off-target effects .

2. Drug Delivery Systems

The compound's ability to improve solubility and stability makes it suitable for use in drug delivery systems. The PEG component can enhance the pharmacokinetics of conjugated drugs by prolonging circulation time and reducing immunogenicity .

Case Study 1: PROTAC Development

A study focused on the development of a PROTAC using Benzyl-PEG4-CH2CO2tBu demonstrated significant efficacy in degrading the BCL6 protein, which is implicated in various cancers. The researchers reported that the PROTAC achieved a reduction in BCL6 levels by over 80% in vitro, highlighting the potential of this linker in therapeutic applications .

Case Study 2: Bioconjugation Efficiency

In another investigation, Benzyl-PEG4-CH2CO2tBu was utilized to create antibody-drug conjugates (ADCs). The study found that ADCs formed with this linker exhibited improved cytotoxicity against cancer cell lines compared to traditional linkers. The enhanced performance was attributed to the optimal balance between hydrophilicity and drug release kinetics provided by the PEG spacer .

Summary of Biological Activity

| Feature | Description |

|---|---|

| Linker Type | PEG-based |

| Cleavability | Acid-labile (benzyl and t-butyl groups) |

| Solubility | Enhanced due to hydrophilic PEG |

| Applications | PROTAC synthesis, ADC development |

| Efficacy | Significant protein degradation and cytotoxicity |

化学反応の分析

Acid-Mediated Deprotection of Protecting Groups

Both benzyl and tBu groups in Benzyl-PEG4-CH2CO2tBu are acid-labile, enabling sequential or simultaneous removal under acidic conditions .

- Sequential Deprotection :

- Simultaneous Deprotection :

Functionalization of the Carboxylic Acid

After tBu deprotection, the carboxylic acid (CH2COOH) undergoes amidation or esterification reactions using coupling agents :

| Reaction Type | Conditions | Products | Yield | Citations |

|---|---|---|---|---|

| Amidation | EDC/HOBt, DCC, or HATU with amines | Benzyl-PEG4-CH2CONHR | >90% | |

| Esterification | DIC/DMAP with alcohols | Benzyl-PEG4-CH2COOR | 85–95% |

- Key Example :

Reaction with primary amines (e.g., lysine residues in antibodies) forms stable amide bonds, critical for bioconjugation in antibody-drug conjugates (ADCs) .

Chemoselective Benzyl Group Removal

The benzyl group can be selectively cleaved without affecting the tBu ester using:

- Oxidative Methods :

| Method | Conditions | Selectivity |

|---|---|---|

| DDQ/UV | MeCN, 365 nm irradiation | Retains tBu ester, olefins |

| BCl3/PMB | CH2Cl2, -78°C | Tolerates esters, amides |

Hydrogenolysis of the Benzyl Group

Catalytic hydrogenation cleaves the benzyl group under H2 atmosphere :

- Catalyst : Pd/C or Rh/Al2O3.

- Inhibitors : Ammonia or pyridine prevents over-hydrogenation of PEG chains .

| Catalyst | Conditions | Byproducts |

|---|---|---|

| 10% Pd/C | H2 (1 atm), EtOH, 25°C | Toluene, PEG4-CH2CO2tBu |

Stability and Side Reactions

- PEG Chain Integrity : The PEG4 spacer remains stable under acidic, basic, and hydrogenolysis conditions .

- Radical Reactions : Visible-light-promoted homolytic cleavage of O-α-sp3 C-H bonds generates alkyl radicals, enabling esterification or oxidation .

Comparison of Deprotection Methods

Q & A

Q. Table 1. Solubility Profile of Benzyl-PEG4-CH2CO2tBu

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMF | >50 | Ideal for coupling reactions |

| Water | ~10 | Requires sonication |

| THF | 30–40 | Compatible with Grignard steps |

| Ethyl Acetate | <5 | Limited, used for extraction |

Q. Table 2. Common Characterization Techniques and Expected Outcomes

| Technique | Key Peaks/Signals | Purpose |

|---|---|---|

| 1H NMR (CDCl3) | δ 7.3 (benzyl), 3.6 (PEG), 1.4 (t-Bu) | Confirm core structure |

| ESI-MS | [M+Na]+ ~523 m/z | Verify molecular weight |

| FT-IR | 1720 cm⁻¹ (ester), 1100 cm⁻¹ (PEG ether) | Functional group validation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。